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Compound of Interest

Compound Name: Soya amine

Cat. No.: B1164936 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic techniques used

for the characterization of Soya amine, with a primary focus on Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and

professionals in the field of drug development and materials science who are working with or

developing soya-based amine compounds. This document outlines characteristic spectral data,

detailed experimental protocols, and a logical workflow for the analysis of these bio-derived

molecules.

Soya amines, derived from the fatty acids present in soybean oil, are a versatile class of

oleochemicals. Their composition is primarily a mixture of long-chain aliphatic amines,

reflecting the fatty acid profile of soybean oil, which is rich in oleic, linoleic, and linolenic acids.

Consequently, a representative "Soya amine" is a primary fatty amine, R-NH₂, where R is an

unsaturated C18 alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Soya amines, providing

detailed information about the carbon and proton environments within the molecule.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of a typical Soya amine will exhibit characteristic signals

corresponding to the different protons in the long alkyl chain and near the amine functional

group.
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Proton Type

Typical Chemical

Shift (δ) in ppm

(CDCl₃)

Multiplicity Notes

Amine (-NH₂) 0.5 - 5.0[1][2] Broad singlet

Chemical shift is

concentration and

solvent dependent.

Can be confirmed by

D₂O exchange, which

causes the signal to

disappear.[2][3]

Methylene α to amine

(-CH₂-NH₂)
~2.7 Triplet

Deshielded due to the

electron-withdrawing

effect of the nitrogen

atom.

Methylene β to amine

(-CH₂-CH₂-NH₂)
~1.4 Multiplet

Aliphatic chain

methylenes (-(CH₂)n-)
1.2 - 1.4 Multiplet

A complex,

overlapping signal.

Allylic methylenes

(=CH-CH₂-)
~2.0 Multiplet

Protons on carbons

adjacent to a double

bond.

Bis-allylic methylenes

(=CH-CH₂-CH=)
~2.8 Triplet

Characteristic for

linoleic and linolenic

acid chains.

Vinylic protons (-

CH=CH-)
5.2 - 5.7[1] Multiplet

Protons directly

attached to the double

bond carbons.

Terminal methyl (-

CH₃)
~0.9 Triplet

Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the Soya amine.
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Carbon Type
Typical Chemical Shift (δ) in

ppm (CDCl₃)
Notes

Carbon α to amine (CH₂-NH₂) 30 - 65[2]
Deshielded by the adjacent

nitrogen.

Carbon β to amine (CH₂-CH₂-

NH₂)
30 - 40

Aliphatic chain methylenes (-

(CH₂)n-)
22 - 32

A series of signals in a narrow

range.

Allylic carbons (=CH-CH₂-) 25 - 35

Bis-allylic carbons (=CH-CH₂-

CH=)
~25

Vinylic carbons (-CH=CH-) 120 - 140

Terminal methyl (-CH₃) ~14

Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of Soya amine.

1. Sample Preparation:

Weigh approximately 10-20 mg of the Soya amine sample for ¹H NMR and 50-100 mg for

¹³C NMR.[4]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in

a clean, dry NMR tube.[4][5] CDCl₃ is a common choice for fatty amines.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[4]

Ensure the sample is fully dissolved; gentle vortexing may be applied.[4]

2. Instrument Setup:
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Use a 400 MHz or higher field NMR spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.[4]

3. Data Acquisition:

¹H NMR:

Acquire the spectrum using a standard single-pulse sequence.

Set the spectral width to approximately 15 ppm.

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

Employ a relaxation delay of 1-5 seconds.[5]

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to approximately 200-220 ppm.

A higher number of scans will be required due to the low natural abundance of ¹³C.

A relaxation delay of 2-5 seconds is typical.

4. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in Soya amine, particularly

the characteristic amine group.

Characteristic IR Absorption Bands
The IR spectrum of a primary Soya amine will show distinctive absorption bands.

Functional

Group

Vibrational

Mode

Characteristic

Absorption

(cm⁻¹)

Intensity Notes

Amine (N-H)

Symmetric &

Asymmetric

Stretch

3400-3250[6]

Medium, two

bands for

primary amines.

[3][6][7]

These bands are

typically sharper

than the O-H

stretch of

alcohols.[3]

Amine (N-H)
Bend

(Scissoring)
1650-1580[6][7]

Medium to

Strong

Characteristic of

primary amines.

[2][6]

Amine (N-H) Wag 910-665[6][7] Broad, Strong

Observed for

primary and

secondary

amines.[6]

Alkyl (C-H) Stretch 2950-2850[8] Strong

Ubiquitous in

organic

molecules.

Alkene (=C-H) Stretch 3100-3010[8] Medium

Indicates

unsaturation in

the alkyl chain.

Alkene (C=C) Stretch 1680-1620[8] Variable

Can be weak or

medium in

intensity.

Aliphatic Amine

(C-N)
Stretch

1250-1020[6][7]

[9]
Medium to Weak
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Experimental Protocol for IR Spectroscopy
This protocol describes the acquisition of an IR spectrum using the Attenuated Total

Reflectance (ATR) method.

1. Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of the liquid Soya amine sample directly onto the ATR crystal.[5] For solid

samples, a small amount of the powder is placed on the crystal and pressure is applied.

2. Background Spectrum:

Record a background spectrum of the empty, clean ATR crystal.[5] This will be automatically

subtracted from the sample spectrum.

3. Data Acquisition:

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[5]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

4. Data Processing:

The software will automatically perform the background subtraction.

Label the significant peaks in the spectrum.

Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of Soya
amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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